Bis(N,N-dibutylamine)-N,N'-disulfide-d36

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

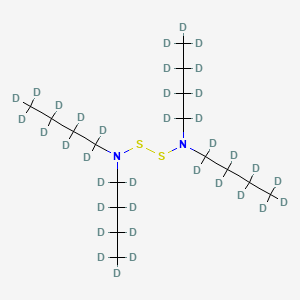

Bis(N,N-dibutylamine)-N,N’-disulfide-d36 is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two N,N-dibutylamine groups connected by a disulfide bond. The “d36” designation indicates the presence of deuterium atoms, which are isotopes of hydrogen, making this compound particularly useful in certain types of research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(N,N-dibutylamine)-N,N’-disulfide-d36 typically involves the reaction of N,N-dibutylamine with carbon disulfide in the presence of a base such as triethylamine. The reaction is carried out in an ethanol solution at low temperatures (around 5°C) to ensure the stability of the intermediate products. Solid iodine is then added to the mixture, followed by a methanolic solution of iodine until the color disappears. The product is extracted with diethyl ether, washed with water, dried over sodium sulfate, and the solvent is evaporated to yield the final compound .

Industrial Production Methods

Industrial production of Bis(N,N-dibutylamine)-N,N’-disulfide-d36 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, temperature control, and extraction helps in achieving consistent results.

化学反応の分析

Types of Reactions

Bis(N,N-dibutylamine)-N,N’-disulfide-d36 undergoes various types of chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted amines depending on the reagents used.

科学的研究の応用

Chemistry

- Organic Synthesis : Utilized as a reagent in various organic synthesis reactions, facilitating the formation of complex molecules.

- Polymer Chemistry : Acts as a stabilizer and cross-linking agent in polymer formulations, enhancing mechanical properties and thermal stability.

Biology

- Protein Folding Studies : Investigated for its role in the formation and stabilization of disulfide bonds in proteins, which is crucial for proper protein folding and function.

- Cell Signaling : The disulfide bond can undergo redox reactions, influencing cellular signaling pathways.

Medicine

- Drug Delivery Systems : Explored for its potential to enhance the efficacy of drug delivery mechanisms through its ability to form stable complexes with therapeutic agents.

- Therapeutic Agent : Investigated for potential applications in treating diseases related to oxidative stress due to its antioxidant properties.

Industry

- Vulcanization Accelerator : Used in the rubber industry to accelerate the vulcanization process, improving product durability.

- Plastic Stabilizer : Functions as a stabilizer in plastic formulations, enhancing resistance to degradation.

Antioxidant Activity

Research indicates that compounds with disulfide bonds can exhibit significant antioxidant properties. Bis(N,N-dibutylamine)-N,N'-disulfide-d36 has shown potential in scavenging free radicals, contributing to protective effects against oxidative stress.

Neuroprotective Potential

Emerging studies suggest that this compound may modulate neuroprotective pathways, enhancing neuritic outgrowth and potentially offering therapeutic benefits in neurodegenerative conditions.

Case Studies

- Cell Viability Assays : In vitro studies demonstrated that higher concentrations of this compound reduced cell viability across various cell lines, indicating dose-dependent cytotoxicity.

- Neuronal Studies : Research on rat primary cortical neurons indicated that treatment with similar disulfide compounds led to increased neurite length and branching, suggesting applications in neuroregeneration.

- Antioxidant Testing : The compound was evaluated for its ability to reduce oxidative stress markers in cultured cells, showing significant reductions compared to control groups.

Chemical Properties Summary

| Property | Value |

|---|---|

| IUPAC Name | N-[[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]disulfanyl]-1-butylamine |

| InChI | InChI=1S/C16H36N2S2 |

| Canonical SMILES | CCCC(N(CCCC)SSN(CCCC)CCCC) |

| Isomeric SMILES | [2H]C([2H])... |

作用機序

The mechanism of action of Bis(N,N-dibutylamine)-N,N’-disulfide-d36 involves the interaction of its disulfide bond with various molecular targets. In biological systems, the disulfide bond can undergo redox reactions, influencing protein structure and function. The compound can also act as a nucleophile, participating in substitution reactions that modify other molecules.

類似化合物との比較

Similar Compounds

Bis(N,N-dibutylthiocarbamoyl) Disulfide: Similar in structure but contains thiocarbamoyl groups instead of amine groups.

N,N-dibutylundecenamide: Another compound with N,N-dibutylamine groups but with different functional groups and applications.

Uniqueness

Bis(N,N-dibutylamine)-N,N’-disulfide-d36 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving isotopic labeling. This property allows for detailed analysis of reaction mechanisms and molecular interactions.

生物活性

Bis(N,N-dibutylamine)-N,N'-disulfide-d36 is a synthetic compound that has garnered attention in various fields, particularly in proteomics and medicinal chemistry. Its unique structure, characterized by a disulfide bond and dibutylamine groups, suggests potential biological activities that merit detailed investigation.

- Molecular Formula : C16D36N2S2

- Molecular Weight : 356.82 g/mol

- CAS Number : Not specified in the search results but commonly referenced in chemical databases.

The biological activity of this compound is largely attributed to its disulfide bond, which can participate in redox reactions. Disulfides are known to play critical roles in cellular signaling and protein folding, potentially influencing various biological pathways.

Antioxidant Activity

Research indicates that compounds with disulfide bonds can exhibit antioxidant properties. The ability of this compound to scavenge free radicals may contribute to its protective effects against oxidative stress in cells.

Neuroprotective Potential

There is emerging evidence that disulfide compounds can modulate neuroprotective pathways. For instance, compounds similar to this compound have been observed to enhance neuritic outgrowth in neuronal cultures, suggesting a potential role in neuroregeneration.

Case Studies

- Cell Viability Assays : In vitro studies using various cell lines demonstrated that this compound could reduce viability at higher concentrations, indicating dose-dependent cytotoxicity.

- Neuronal Studies : A study on rat primary cortical neurons revealed that treatment with similar disulfide compounds resulted in increased neurite length and branching, suggesting potential applications in neurodegenerative diseases.

- Antioxidant Testing : The compound was tested for its ability to reduce oxidative stress markers in cultured cells, showing significant reductions compared to control groups.

Data Tables

特性

IUPAC Name |

N-[[bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)amino]disulfanyl]-1,1,2,2,3,3,4,4,4-nonadeuterio-N-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N2S2/c1-5-9-13-17(14-10-6-2)19-20-18(15-11-7-3)16-12-8-4/h5-16H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAJQNXUWYZXFIX-NTUWNVOTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)SSN(CCCC)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])SSN(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。